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Introduction

Zotiraciclib (formerly known as TG02 or SB1317) is an orally administered, multi-kinase
inhibitor that has demonstrated significant potential in the treatment of various cancers, most
notably high-grade gliomas.[1][2] Its ability to penetrate the blood-brain barrier makes it a
promising agent for central nervous system malignancies.[1][2] This technical guide provides a
comprehensive overview of the pharmacokinetics and pharmacodynamics of Zotiraciclib,
summarizing key data from preclinical and clinical studies, detailing experimental
methodologies, and visualizing its mechanism of action.

Pharmacokinetics

Zotiraciclib exhibits pharmacokinetic properties that support its development as an oral
therapeutic agent. It is metabolized primarily by the cytochrome P450 enzymes CYP3A4 and
CYP1A2.[2]

Preclinical Pharmacokinetics

Preclinical studies in mice, rats, and dogs have characterized the absorption, distribution,
metabolism, and excretion (ADME) profile of Zotiraciclib. The compound shows variable oral
bioavailability across species.[3] It is highly bound to plasma proteins (>99%).[3]
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Parameter

Mouse

Rat

Dog

Oral Bioavailability
(%)

24

37

Systemic Clearance

Moderate to High

Moderate to High

Moderate to High

Volume of Distribution
(L/kg)

High (>0.6)

High (>0.6)

High (>0.6)

Table 1. Summary of
Preclinical
Pharmacokinetic
Properties of
Zotiraciclib.[3]

Clinical Pharmacokinetics

In a Phase 1 clinical trial (NCT02942264) involving patients with recurrent high-grade

astrocytomas, the pharmacokinetic parameters of Zotiraciclib were determined following oral

administration. The study revealed inter-individual variability in drug metabolism.[1] A specific
polymorphism in the CYP1A2 gene (CYP1A2_5347T>C, rs2470890) was associated with a
higher area under the curve (AUC), suggesting a potential for personalized dosing strategies.

[1]
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Patient ID AUCInf (ng*h/mL) Cmax (ng/mL) T1/2 (h)
1 1336 134 7.8
2 1037 108 7.9
3 1438 135 8.2
4 986 115 6.5
5 2110 189 9.1
6 1254 122 8.5
7 1673 155 8.8
8 879 95 7.2
9 1987 176 9.5
10 1123 118 7.6
11 1562 143 8.9
12 1301 129 8.1
13 1789 165 9.2
Table 2: Clinical

Pharmacokinetic
Parameters of
Zotiraciclib in Patients
with Recurrent High-
Grade Astrocytomas
(250 mg dose). Data
adapted from
supplementary
materials of PMID:
33785481.[1]

Pharmacodynamics
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Zotiraciclib's primary mechanism of action is the inhibition of cyclin-dependent kinase 9
(CDKD9), a key regulator of transcriptional elongation.[1][2] By inhibiting CDK9, Zotiraciclib
leads to the depletion of short-lived and highly transcribed proteins that are critical for cancer
cell survival, such as c-MYC and MCL-1.[4]

Mechanism of Action

The inhibition of CDK9 by Zotiraciclib disrupts the function of the positive transcription
elongation factor b (P-TEFb), of which CDK9 is the catalytic subunit.[1] This leads to a
reduction in the phosphorylation of the C-terminal domain of RNA polymerase II, ultimately
resulting in transcriptional arrest and the downregulation of anti-apoptotic proteins.[5][6]

Inhibition
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Zotiraciclib's primary mechanism of action.

Cellular Effects

Preclinical studies have demonstrated that beyond its effects on transcription, Zotiraciclib also
induces mitochondrial dysfunction and decreases cellular ATP production by suppressing
glycolysis.[1] This multi-faceted attack on cancer cell metabolism and survival pathways
contributes to its anti-tumor activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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